What is Propargyl-choline and its chemical structure
What is Propargyl-choline and its chemical structure
An In-depth Technical Guide to Propargyl-choline
Introduction
Propargyl-choline is a synthetic analog of choline (B1196258), an essential nutrient vital for the synthesis of phospholipids (B1166683), which are fundamental components of all cellular membranes.[1][2] Structurally, it is a choline molecule where one of the methyl groups is replaced by a propargyl group.[3][4][5] This modification introduces a terminal alkyne group, which serves as a bioorthogonal handle for "click chemistry" reactions.[6]
Propargyl-choline is cell-permeable and is readily taken up by cells, where it is metabolized and incorporated into various choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[1][6][7][8] This metabolic labeling allows for the visualization and tracking of newly synthesized phospholipids in living cells and organisms without significantly altering the natural lipid composition.[2][9]
Chemical Structure
Propargyl-choline is an alkynyl derivative of choline.[3][5] Its chemical structure allows it to mimic natural choline and be processed by cellular machinery.
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IUPAC Name: N-(2-hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium[5]
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Molecular Formula (Cation): C₈H₁₆NO⁺[10]
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SMILES Code: C#CC--INVALID-LINK--(CCO)C[5]
Caption: Chemical structure of the Propargyl-choline cation.
Mechanism of Action and Experimental Applications
The primary application of Propargyl-choline is as a metabolic label to study the synthesis, trafficking, and localization of choline-containing phospholipids.[1][3] The workflow involves two main steps: metabolic incorporation and bioorthogonal ligation via click chemistry.
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Metabolic Incorporation: Cells are incubated with Propargyl-choline, which is transported into the cell and enters the CDP-choline pathway for phospholipid synthesis.[7][8] This results in the incorporation of the propargyl-tagged choline headgroup into newly synthesized phospholipids within the endoplasmic reticulum and Golgi apparatus.[1] These labeled lipids are then distributed to other cellular membranes.[1]
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Click Chemistry Detection: The terminal alkyne group of the incorporated Propargyl-choline can be covalently linked to a reporter molecule containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][6] This reporter molecule is typically a fluorophore for visualization by fluorescence microscopy or an affinity tag like biotin (B1667282) for pulldown experiments.[4]
Caption: Experimental workflow for labeling and imaging phospholipids.
This technique has been successfully applied in various research areas, including:
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Imaging phospholipid synthesis and turnover in cultured cells.[1]
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Visualizing the subcellular localization of choline phospholipids in various organelles.[1]
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Assaying phospholipid synthesis in vivo in mouse tissues.[1][2]
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Studying choline phospholipid metabolism in plants like Arabidopsis thaliana.[9]
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Investigating choline catabolism in bacteria such as Pseudomonas aeruginosa.[3]
Quantitative Data
Incorporation of Propargyl-choline into Phospholipids
Studies in NIH 3T3 cells have shown that Propargyl-choline is efficiently incorporated into all classes of choline-containing phospholipids. The degree of incorporation is proportional to the concentration of Propargyl-choline added to the culture medium.
| Propargyl-choline Concentration (μM) | Phosphatidylcholine (PC) | LysoPC | Ether-linked PC (ePC) | Sphingomyelin (SM) |
| 0 | 49.8% | 0.2% | 11.2% | 12.0% |
| 100 | 42.1% | 0.2% | 9.7% | 10.1% |
| 250 | 35.5% | 0.2% | 8.0% | 8.8% |
| 500 | 27.9% | 0.2% | 6.3% | 7.0% |
Data adapted from Jao et al., 2009. The percentages represent the proportion of each lipid class relative to total lipids.
Inhibitory Activity
Propargyl-choline has also been shown to inhibit the growth of the bacterium Pseudomonas aeruginosa on various choline-related compounds.
| Substrate | IC₅₀ (μM) |
| Dimethylglycine | 5.16 |
| Choline | >10 |
| Glycine betaine | >10 |
Data from Fitzsimmons et al., 2011, as cited by Cayman Chemical.[3]
Experimental Protocols
Cell Culture and Labeling with Propargyl-choline
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Cell Seeding: Plate cells (e.g., NIH 3T3) on glass coverslips in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum) and allow them to adhere overnight.
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Labeling: Prepare a stock solution of Propargyl-choline in the culture medium. Replace the existing medium with the Propargyl-choline-containing medium at a final concentration ranging from 100 to 500 μM.
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Incubation: Incubate the cells for a desired period (e.g., 24 hours) to allow for metabolic incorporation of the analog.
Fixation and Staining via Click Chemistry
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Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) and fix them with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
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Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
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Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes:
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A fluorescent azide (e.g., Alexa Fluor 568 azide)
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Copper(II) sulfate (B86663) (CuSO₄)
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A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate)
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A copper-chelating ligand to stabilize the Cu(I) ion and improve reaction efficiency.
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Staining: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
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Washing: Wash the cells thoroughly with PBS to remove unreacted reagents.
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Mounting and Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. The labeled phospholipids can then be visualized using fluorescence microscopy.
This is a generalized protocol. Specific concentrations and incubation times may need to be optimized for different cell types and experimental goals.
References
- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. caymanchem.com [caymanchem.com]
- 4. pnas.org [pnas.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 8. interchim.fr [interchim.fr]
- 9. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propargylcholine | C8H16NO+ | CID 76850140 - PubChem [pubchem.ncbi.nlm.nih.gov]
